2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine is a chemical compound with the molecular formula C14H22N2OS and a molecular weight of 266.4 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a phenylthioethyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine typically involves the reaction of 2-(4-morpholinyl)ethanamine with 2-bromoethyl phenyl sulfide in the presence of anhydrous potassium carbonate. The reaction is carried out in acetonitrile as the solvent . The general reaction scheme is as follows:
2-(4-morpholinyl)ethanamine+2-bromoethyl phenyl sulfideK2CO3,CH3CNthis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the morpholine ring or the phenylthio group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified morpholine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The phenylthio group and morpholine ring are likely involved in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Morpholineethanamine: Lacks the phenylthio group, making it less versatile in certain reactions.
N-(2-Phenylethyl)morpholine: Similar structure but different functional groups, leading to distinct chemical properties.
Uniqueness
2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine is unique due to the presence of both the morpholine ring and the phenylthioethyl group. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-morpholin-4-yl-N-(2-phenylsulfanylethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-2-4-14(5-3-1)18-13-7-15-6-8-16-9-11-17-12-10-16/h1-5,15H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXXNGSHWPYOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.